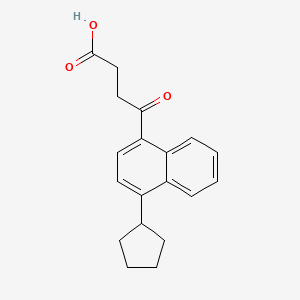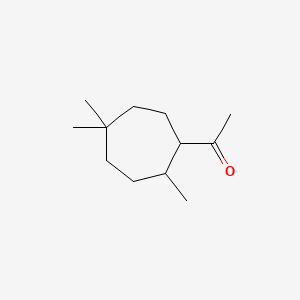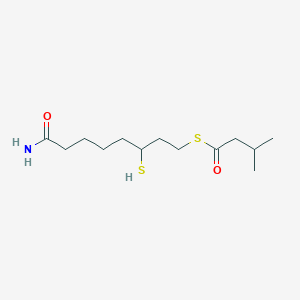
S-(3-Methylbutanoyl)-dihydrolipoamide-E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(3-Methylbutanoyl)-dihydrolipoamide-e belongs to the class of organic compounds known as fatty acyl thioesters. These are thioester derivatives of a fatty acid with the general formula RC(=O)SR', where R is the fatty acyl chain. S-(3-Methylbutanoyl)-dihydrolipoamide-e is considered to be a practically insoluble (in water) and relatively neutral molecule. S-(3-Methylbutanoyl)-dihydrolipoamide-e has been primarily detected in urine. Within the cell, S-(3-methylbutanoyl)-dihydrolipoamide-e is primarily located in the membrane (predicted from logP) and cytoplasm. S-(3-Methylbutanoyl)-dihydrolipoamide-e participates in a number of enzymatic reactions. In particular, S-(3-Methylbutanoyl)-dihydrolipoamide-e can be biosynthesized from 3-methyl-1-hydroxybutyl-THPP and lipoamide; which is mediated by the enzymes 2-oxoisovalerate dehydrogenase subunit beta, mitochondrial and 2-oxoisovalerate dehydrogenase subunit alpha, mitochondrial. In addition, S-(3-Methylbutanoyl)-dihydrolipoamide-e can be converted into dihydrolipoamide through the action of the enzyme lipoamide acyltransferase component OF branched-chain alpha-keto acid dehydrogenase complex, mitochondrial. In humans, S-(3-methylbutanoyl)-dihydrolipoamide-e is involved in the valine, leucine and isoleucine degradation pathway. S-(3-Methylbutanoyl)-dihydrolipoamide-e is also involved in several metabolic disorders, some of which include the methylmalonic aciduria pathway, the propionic acidemia pathway, the 3-hydroxyisobutyric aciduria pathway, and 3-methylcrotonyl CoA carboxylase deficiency type I.
S(8)-(3-methylbutanoyl)dihydrolipoamide is a S-(methylbutanoyl)dihydrolipoamide. It has a role as a human metabolite.
Applications De Recherche Scientifique
Metabolic Biomarker in Sepsis
S-(3-Methylbutanoyl)-dihydrolipoamide-E has been identified as a significant metabolic biomarker in sepsis. A study by Su et al. (2014) demonstrated its increased levels in patients with sepsis compared to those with Systemic Inflammatory Response Syndrome (SIRS). This finding suggests its potential in differentiating sepsis from SIRS and assessing its severity.
Enzymatic Catalysis and Regulation
S-(3-Methylbutanoyl)-dihydrolipoamide-E plays a role in enzymatic catalysis and regulation within the body. Moxley et al. (2014) in their study titled "A pH-dependent kinetic model of dihydrolipoamide dehydrogenase from multiple organisms" Moxley, Beard, & Bazil (2014) discuss the role of dihydrolipoamide dehydrogenase (E3), which interacts with S-(3-Methylbutanoyl)-dihydrolipoamide-E in the pyruvate dehydrogenase complex, emphasizing its importance in primary metabolism regulation.
Structural and Functional Analysis
The structural and functional analysis of proteins interacting with S-(3-Methylbutanoyl)-dihydrolipoamide-E has been a focus of research. Harris et al. (1997) studied the dihydrolipoamide dehydrogenase-binding protein (E3BP), required for anchoring dihydrolipoamide dehydrogenase (E3) to the core of the pyruvate dehydrogenase complex Harris, Bowker-Kinley, Wu, Jeng, & Popov (1997). Understanding this interaction is crucial for insights into metabolic processes.
Cellular Differentiation and Metabolic Activities
Carothers, Pons, and Patel (1988) explored the role of dihydrolipoamide dehydrogenase (E3), which interacts with S-(3-Methylbutanoyl)-dihydrolipoamide-E, during the differentiation of 3T3-L1 cells, observing an increase in E3 activity in differentiated adipocytes Carothers, Pons, & Patel (1988). This study highlights its role in cellular differentiation and metabolic activities.
Propriétés
Nom du produit |
S-(3-Methylbutanoyl)-dihydrolipoamide-E |
|---|---|
Formule moléculaire |
C13H25NO2S2 |
Poids moléculaire |
291.5 g/mol |
Nom IUPAC |
S-(8-amino-8-oxo-3-sulfanyloctyl) 3-methylbutanethioate |
InChI |
InChI=1S/C13H25NO2S2/c1-10(2)9-13(16)18-8-7-11(17)5-3-4-6-12(14)15/h10-11,17H,3-9H2,1-2H3,(H2,14,15) |
Clé InChI |
KMUSXGCRMMQDBP-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)SCCC(CCCCC(=O)N)S |
SMILES canonique |
CC(C)CC(=O)SCCC(CCCCC(=O)N)S |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





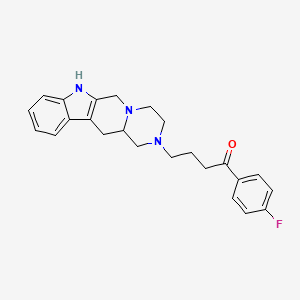
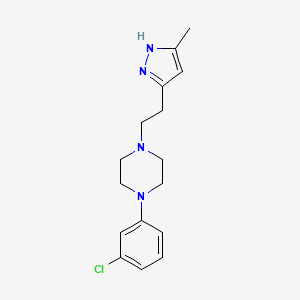

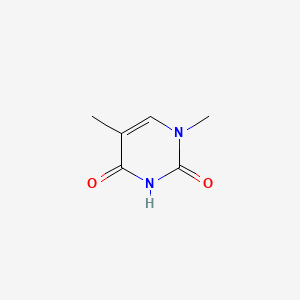
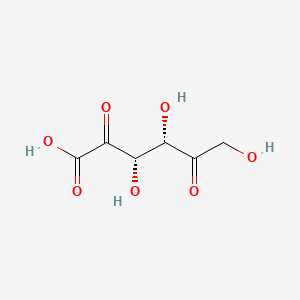
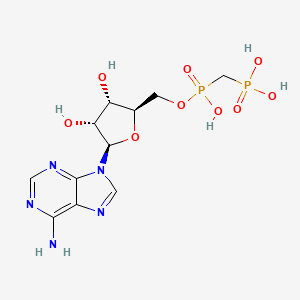
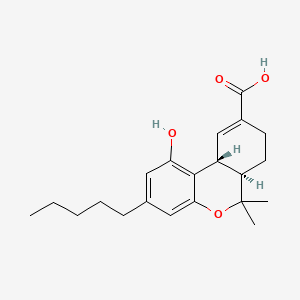
![8-Methoxy-5-methyl-3-[2-(1-pyrrolidinyl)ethyl]-4-pyrimido[5,4-b]indolone](/img/structure/B1212168.png)

![2-[[4-Aminobut-2-enyl(methyl)amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B1212173.png)
